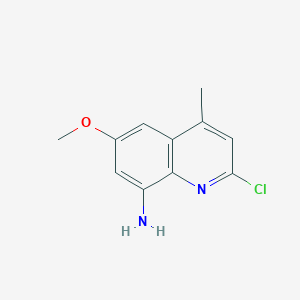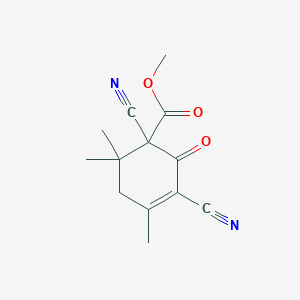
Diethyl 2-(3-bromopropyl)-2-methylmalonate
Descripción general
Descripción
Diethyl 2-(3-bromopropyl)-2-methylmalonate is a chemical compound with the molecular formula C7H16BrO3P . It is also known as Diethyl (3-Bromopropyl)phosphonate .
Molecular Structure Analysis
The molecular weight of Diethyl 2-(3-bromopropyl)-2-methylmalonate is 259.08 g/mol . The exact structure is not provided in the available resources.Chemical Reactions Analysis
Diethyl 2-(3-bromopropyl)-2-methylmalonate has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of organosoluble zirconium phosphonate nanocomposites for asymmetric hydrogenation, and in the creation of cyclic hydroxamic acids via alkylation followed by intramolecular cyclization .Physical And Chemical Properties Analysis
Diethyl 2-(3-bromopropyl)-2-methylmalonate is a liquid at 20 degrees Celsius . It has a boiling point of 97°C at 0.5 mmHg and a flash point of 129°C . The specific gravity at 20/20 is 1.34, and the refractive index is 1.46 .Aplicaciones Científicas De Investigación
Synthesis and Tautomerism in Organic Chemistry
Diethyl 2-(3-bromopropyl)-2-methylmalonate has been studied in the context of synthesizing various organic compounds. One notable application is in the preparation and structural analysis of “methylmalonyl-α-aminopyridines”. These compounds exist in specific tautomeric forms and have been utilized in the formation of new tricyclic compounds through formylation processes (Ingalls & Popp, 1967).
Chemical Reactions and Compound Formation
In another study, Diethyl bromomalonate reacted with trimethylamine to yield various compounds, illustrating its versatility in chemical synthesis. The study highlighted its ability to react with different amines and sulfides, leading to the formation of various derivatives, such as diethyl methylthiomalonate (Wittmann, Sobhi, & Petio, 1976).
Role in Microwave-Supported Reactions
The compound has been used in microwave-supported solvent-free reactions, especially in the synthesis of antimicrobial agents. This demonstrates its potential in facilitating more efficient and environmentally friendly synthetic processes (Rina, Nirmal, & Vivek, 2018).
Asymmetric Catalysis
A significant application of derivatives of diethyl malonate, such as diethyl 2-bromomalonate, is found in asymmetric Michael addition reactions. These reactions are crucial for producing chiral compounds with high enantioselectivity, important in pharmaceutical and fine chemical synthesis (Bakó et al., 2015).
Polymer Synthesis
In the field of polymer science, diethyl malonate derivatives have been utilized as chain-transfer agents in the synthesis of specific polymers. For instance, ester-functionalised poly(1-vinylpyrrolidin-2-one) oligomers were characterizedusing diethyl malonate and its derivatives, highlighting the compound's role in controlling polymer characteristics (Ranucci et al., 2006).
Synthesis of Fluorinated Compounds
Diethyl 2-fluoromalonate ester, a related compound, has been used as a building block for synthesizing various fluorinated derivatives. This demonstrates the compound's utility in creating structurally diverse molecules, essential in pharmaceutical and agrochemical industries (Harsanyi et al., 2014).
Reactivity with Different Compounds
The addition reactions of diethyl acetamidomalonate anion to various compounds have been studied extensively. These studies offer insight into the reactivity of diethyl malonate derivatives and their potential applications in synthesizing a range of chemical products (Kishida & Nakamura, 1969).
Role in Heterocyclic Chemistry
Diethyl malonate derivatives have been pivotal in synthesizing heterocyclic compounds, demonstrating their significant role in this vital area of organic chemistry. Their reactions with various catalysts and intermediates have led to the formation of diverse heterocyclic structures (Capuano et al., 1980).
Safety and Hazards
Handling of Diethyl 2-(3-bromopropyl)-2-methylmalonate should be performed in a well-ventilated place. Suitable protective equipment should be worn to prevent generation of vapour or mist. After handling, hands and face should be washed thoroughly. Contact with skin, eyes, and clothing should be avoided .
Propiedades
IUPAC Name |
diethyl 2-(3-bromopropyl)-2-methylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrO4/c1-4-15-9(13)11(3,7-6-8-12)10(14)16-5-2/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGZCMANWMJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCCBr)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(3-bromopropyl)-2-methylmalonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



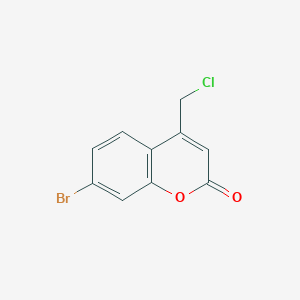
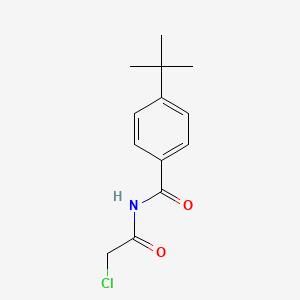
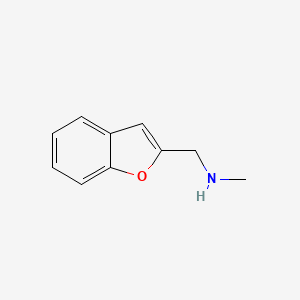
![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)

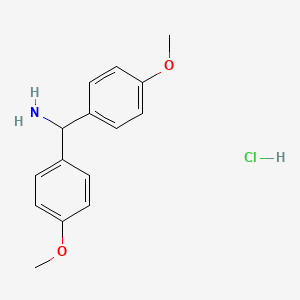

![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B3282022.png)
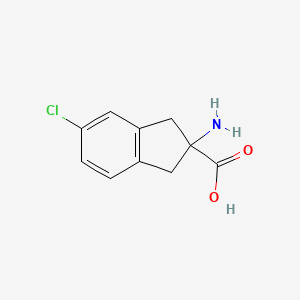
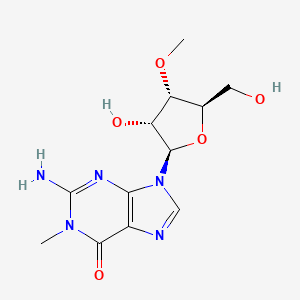

![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)
